N1,N1-DICYCLOHEXYL-N4-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE
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Overview
Description
N1,N1-DICYCLOHEXYL-N4-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzene ring substituted with dicyclohexyl and sulfamoylphenyl groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-DICYCLOHEXYL-N4-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzene-1,4-dicarboxamide core, followed by the introduction of dicyclohexyl and sulfamoylphenyl groups. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and 4-sulfamoylbenzyl chloride. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and high yield. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N1,N1-DICYCLOHEXYL-N4-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N1,N1-DICYCLOHEXYL-N4-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N1,N1-DICYCLOHEXYL-N4-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- N1,N1-DICYCLOHEXYL-N4-[(4-AMINOPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE
- N1,N1-DICYCLOHEXYL-N4-[(4-HYDROXYPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE
Uniqueness
N1,N1-DICYCLOHEXYL-N4-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.
Properties
IUPAC Name |
4-N,4-N-dicyclohexyl-1-N-[(4-sulfamoylphenyl)methyl]benzene-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O4S/c28-35(33,34)25-17-11-20(12-18-25)19-29-26(31)21-13-15-22(16-14-21)27(32)30(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h11-18,23-24H,1-10,19H2,(H,29,31)(H2,28,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQRLHOIUBOFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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